1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Description
Electronic Effects
- Inductive electron donation : The methyl groups donate electron density through σ-bonds, increasing the electron density at the pyrrole nitrogen. This stabilizes the aromatic system and may activate the ring toward electrophilic substitution.
- Resonance interactions : The phenyl ring’s π-system does not directly conjugate with the pyrrole ring due to the single-bonded nitrogen linkage. However, hyperconjugation from methyl groups may contribute to partial charge delocalization.
Steric Effects
- Conformational rigidity : The bulky 3,4-dimethylphenyl group restricts rotational freedom around the N–C bond, favoring specific conformations that minimize steric clashes.
- Reactivity modulation : Steric hindrance may slow nucleophilic or electrophilic attacks at the pyrrole ring, particularly at positions adjacent to the substituent.
X-ray Crystallographic Data and Conformational Analysis
While specific X-ray crystallographic data for this compound are not publicly available, structural analogs provide insights into its likely conformation:
Comparative Structural Studies with Analogous Pyrrole Carbaldehydes
Key Structural Analogues
Electronic and Steric Comparisons
- Electron density : The 3,4-dimethylphenyl group in the target compound provides stronger electron donation than methyl groups on the pyrrole ring, enhancing resonance stabilization.
- Reactivity : The aldehyde group’s reactivity toward nucleophilic addition may be reduced in the target compound due to steric hindrance from the 3,4-dimethylphenyl group.
- Aromatic stability : Fluorinated analogues (e.g., 1-(3,4-difluorobenzyl)-1H-pyrrole-2-carbaldehyde) exhibit weaker aromatic stability due to electron-withdrawing fluorine substituents.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-12(8-11(10)2)14-7-3-4-13(14)9-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLHFRNQYWPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Paal-Knorr Synthesis of 1-(3,4-Dimethylphenyl)Pyrrole
The Paal-Knorr pyrrole synthesis condenses 3,4-dimethylaniline with a 1,4-diketone (e.g., hexane-2,5-dione) under acidic conditions. The reaction proceeds via imine formation and cyclization, yielding 1-(3,4-dimethylphenyl)pyrrole.
Reaction Conditions :
Step 2: Regioselective Formylation via Vilsmeier-Haack Reaction
The preformed 1-(3,4-dimethylphenyl)pyrrole undergoes formylation at position 2 using the Vilsmeier reagent (POCl₃ and DMF).
Reaction Conditions :
- Reagents : DMF (CAS 68-12-2), POCl₃ (CAS 10025-87-3)
- Solvent : Dichloromethane (CAS 75-09-2)
- Temperature : 0°C (initial), then 85°C
- Time : 1–2 hours
- Yield : ~70–75% (based on unsubstituted pyrrole-2-carbaldehyde synthesis).
Mechanistic Insight :
The Vilsmeier reagent generates an electrophilic chloroiminium intermediate, which attacks the electron-rich pyrrole ring. The 3,4-dimethylphenyl group at nitrogen directs formylation to position 2 due to steric and electronic effects.
Modified Condensation of Furfural with 3,4-Dimethylaniline
Adapting a method from Pina et al., this one-pot condensation uses furfural (CAS 98-01-1) and 3,4-dimethylaniline to construct the pyrrole core while introducing the aldehyde group.
Reaction Conditions :
- Starting Materials : Furfural, 3,4-dimethylaniline
- Catalyst : Hydrochloric acid (HCl) in ethanol
- Temperature : Reflux (~78°C)
- Time : 5 hours
- Yield : ~10% (extrapolated from analogous 4-methylphenyl derivative).
Limitations :
Low yields stem from competing side reactions, such as polymerization of furfural. Optimizing stoichiometry (e.g., excess amine) or using molecular sieves to absorb water may improve efficiency.
Oxidative Annulation and Csp³–H Oxidation (Wu et al. Method)
Wu et al. developed a scalable route to pyrrole-2-carbaldehydes via iodine/copper-mediated oxidative cross-coupling. For this compound, the reaction involves:
Starting Materials :
- Aryl Methyl Ketone : 3',4'-Dimethylacetophenone (CAS 893-36-7)
- Arylamine : 3,4-Dimethylaniline
- Acetoacetate Ester : Ethyl acetoacetate (CAS 141-97-9)
Reaction Conditions :
- Catalysts : I₂ (1.6 equiv), CuCl₂ (0.5 equiv)
- Solvent : Toluene
- Temperature : 100°C
- Atmosphere : Oxygen (O₂ balloon)
- Time : 24 hours
- Yield : ~65–70%.
Mechanistic Pathway :
- Iodination/Kornblum Oxidation : The ketone is converted to an α-iodo intermediate, which oxidizes to phenylglyoxal.
- Condensation : The amine and acetoacetate ester form an enamine intermediate.
- Cyclization : Cross-trapping of intermediates generates the pyrrole ring.
- Oxidation : CuCl₂/I₂ mediates Csp³–H oxidation to install the aldehyde group.
Organocatalytic [6+2]-Cycloaddition (BINOL-Phosphoric Acid Catalysis)
A stereoselective route employs BINOL-phosphoric acid catalysts to assemble pyrrolizine intermediates, which are subsequently oxidized to the target aldehyde.
Reaction Sequence :
- Cycloaddition : 1H-Pyrrole-2-carbinol reacts with 3,4-dimethylphenylacetaldehyde in the presence of (R)-BINOL-phosphoric acid (CAS 129140-75-4).
- Oxidation : The hemiaminal intermediate is oxidized using p-chloranil (CAS 118-75-2) and BF₃·OEt₂ (CAS 109-63-7).
Optimized Conditions :
- Catalyst Loading : 10 mol%
- Solvent : Toluene
- Temperature : Room temperature
- Yield : ~80–85% (diastereomeric ratio >20:1, enantiomeric ratio 95:5).
Comparative Analysis of Methods
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the phenyl ring.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the Knoevenagel condensation with active methylene compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential as a lead compound in drug development. Its unique structure allows for interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis and inhibit the proliferation of cancer cell lines, including breast and lung cancers. For instance, derivatives of this compound demonstrated IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents.
Case Study: Anticancer Activity
In a study assessing the effects on multiple cancer cell lines, results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting its potential for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound have shown promising results. In vivo studies indicated that it could reduce inflammatory markers in models of induced inflammation.
Case Study: Anti-inflammatory Activity
In carrageenan-induced paw edema tests, treatment with this compound significantly reduced swelling and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory conditions.
Industrial Applications
This compound is not only valuable in research but also has applications in industrial chemistry. It is used as an intermediate in the synthesis of dyes and pigments due to its reactive aldehyde group.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrrole ring and phenyl group can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrole-2-carbaldehyde derivatives arises from variations in substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Structural and Substituent Variations
Physicochemical and Reactivity Differences
- Electronic Effects: Methyl groups (e.g., 3,4-dimethylphenyl) donate electrons via hyperconjugation, stabilizing the aldehyde group and reducing electrophilicity. This contrasts with chloro substituents (e.g., 3,5-dichlorophenyl), which withdraw electrons, increasing reactivity toward nucleophilic attack .
Synthetic Utility :
- Methyl-substituted derivatives (e.g., 3,4-dimethylphenyl) are often employed in green chemistry protocols, such as deep eutectic solvent-mediated syntheses of pyrazoles, due to their moderate reactivity and stability .
- Chlorinated analogs (e.g., 3,4-dichlorophenyl) may require stricter handling due to higher toxicity, as indicated by safety data sheets emphasizing inhalation risks .
Biological Activity
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 199.24 g/mol. Its structure features a pyrrole ring substituted with a 3,4-dimethylphenyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The aldehyde group is known to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the pyrrole ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which may enhance its binding affinity to target molecules .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrole compounds have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds related to this compound have demonstrated promising results in inhibiting the growth of melanoma and breast cancer cells. One study reported that certain derivatives exhibited up to 62% growth inhibition against MDA-MB-435 melanoma cells at a concentration of 10 µM .
Synthesis and Evaluation
A study synthesized various pyrrole derivatives and evaluated their biological activities through in vitro assays. The results indicated that modifications to the pyrrole structure significantly influenced their anticancer properties. For example, the introduction of different substituents on the phenyl ring altered the compounds' efficacy against cancer cell lines .
Computational Studies
In silico studies have been conducted to assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of related pyrrole compounds. These studies suggest that structural modifications can enhance drug-likeness and oral bioavailability, making them suitable candidates for further development in pharmaceutical applications .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution to attach the 3,4-dimethylphenyl group to the pyrrole ring. Key steps include:
- Friedel-Crafts alkylation : Using 3,4-dimethylbenzene derivatives and pyrrole precursors under acidic conditions .
- Vilsmeier-Haack formylation : To introduce the aldehyde group at the 2-position of pyrrole, requiring POCl₃ and DMF .
Yield optimization (85–98%) depends on temperature control (60–80°C), solvent choice (e.g., DCM or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) identifies substituents: δ 9.8–10.2 ppm (aldehyde proton), δ 6.5–7.5 ppm (pyrrole and aromatic protons), δ 2.2–2.5 ppm (methyl groups) .
- Mass Spectrometry : ESI-MS (m/z ~215.2 [M+H]⁺) confirms molecular weight .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>97%) .
How does the 3,4-dimethylphenyl group influence the compound's reactivity and biological activity compared to analogs?
The electron-donating methyl groups enhance aromatic ring stability and alter electronic properties, increasing lipophilicity (logP ~2.8) and bioavailability. Compared to:
- 1-(4-Methoxyphenyl) analog : Lower solubility in aqueous buffers but higher membrane permeability .
- 1-(3,5-Dichlorophenyl) analog : Reduced electrophilicity at the aldehyde group, decreasing nonspecific protein binding .
Biological assays show improved inhibition of cytochrome P450 enzymes (IC₅₀ ~5 µM vs. 10 µM for non-methylated analogs) .
What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .
- Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from differential metabolite formation .
- Structural analogs : Compare with 1-(3,4-dimethylphenyl)-5-oxopyrrolidin derivatives to isolate the aldehyde group’s role .
How is this compound evaluated for potential pharmacological applications?
- In vitro screening : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- ADME profiling : Measure solubility (PBS, pH 7.4: ~50 µg/mL), plasma protein binding (PPB ~85%), and CYP inhibition .
- In vivo models : Administer orally (10 mg/kg) in rodent xenografts to assess tumor growth inhibition and toxicity .
What are the key challenges in maintaining compound stability during storage?
- Light sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation .
- Humidity control : Use desiccants to avoid hydrate formation, which alters crystallinity and dissolution rates .
- Purity monitoring : Regular HPLC analysis detects degradation products (e.g., carboxylic acid derivatives) .
How are computational methods used to predict its interaction with biological targets?
- Docking studies : AutoDock Vina models binding to ATP pockets (e.g., EGFR TK domain, ∆G ≈ –9.2 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data to optimize lead compounds .
What experimental designs compare its activity with structurally related compounds?
- SAR libraries : Synthesize analogs varying substituents (e.g., 3,4-dichloro vs. 3,4-dimethyl) and test in parallel .
- Free-Wilson analysis : Quantify contributions of methyl groups to bioactivity using regression models .
How are reaction intermediates characterized to troubleshoot low yields?
- TLC/MS monitoring : Identify stalled intermediates (e.g., unformylated pyrrole) during Vilsmeier-Haack reactions .
- Quenching studies : Use NaHCO₃ to isolate acid-sensitive intermediates for NMR analysis .
What advanced techniques address challenges in detecting trace impurities?
- LC-HRMS : Resolve isobaric impurities (e.g., 1-(3,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde) with ppm-level mass accuracy .
- 2D NMR : NOESY confirms regioselectivity of substitution, distinguishing 2-carbaldehyde from 3-carbaldehyde isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
